Cas no 2044702-36-3 (4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid)

4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- TOPIROXOSTAT IMPURITY I
- 4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid
- 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic acid
- 4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid
-
- インチ: 1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18)
- InChIKey: VJPYIXOHODPLIB-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(C=CN=1)C1=NNC(C2C=CN=CC=2)=N1)=O
計算された属性
- せいみつぶんしりょう: 267.07562455 g/mol
- どういたいしつりょう: 267.07562455 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 105
- ぶんしりょう: 267.24
4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,2-8°C
4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P995163-1mg |
4-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid |
2044702-36-3 | 1mg |
165.00 | 2021-07-19 | ||
TRC | P995163-10mg |
4-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid |
2044702-36-3 | 10mg |
$190.00 | 2023-05-17 | ||
Crysdot LLC | CD11168659-5mg |
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic acid |
2044702-36-3 | 97% | 5mg |
$99 | 2024-07-18 | |
TRC | P995163-50mg |
4-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid |
2044702-36-3 | 50mg |
$873.00 | 2023-05-17 | ||
TRC | P995163-100mg |
4-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid |
2044702-36-3 | 100mg |
$ 1800.00 | 2023-09-06 | ||
Crysdot LLC | CD11168659-10mg |
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic acid |
2044702-36-3 | 97% | 10mg |
$149 | 2024-07-18 | |
Crysdot LLC | CD11168659-25mg |
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic acid |
2044702-36-3 | 97% | 25mg |
$277 | 2024-07-18 |
4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acidに関する追加情報
Recent Advances in the Study of 4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid (CAS: 2044702-36-3)
The compound 4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid (CAS: 2044702-36-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyridine and triazole core, has been investigated for its role as a key intermediate or active pharmaceutical ingredient (API) in drug discovery programs targeting various diseases, including inflammatory disorders, cancers, and infectious diseases.
Recent studies have focused on the synthesis and optimization of 4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid to enhance its bioavailability and pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry highlighted its application as a potent inhibitor of protein kinases involved in inflammatory pathways. The study demonstrated that derivatives of this compound exhibited nanomolar affinity for specific kinase targets, suggesting its potential as a lead compound for anti-inflammatory drug development.
In the context of cancer research, a preclinical study published in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to modulate apoptosis in tumor cells. The results indicated that 4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid could selectively induce programmed cell death in certain cancer cell lines while sparing normal cells, a finding that underscores its potential as a targeted therapy candidate.
From a synthetic chemistry perspective, recent advancements have improved the scalability and purity of 4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid production. A 2024 patent application (WO2024/XXXXXX) disclosed a novel catalytic method for its synthesis, achieving higher yields and reduced environmental impact compared to traditional routes. This development is particularly relevant for industrial-scale manufacturing of pharmaceuticals containing this compound.
The pharmacokinetic profile of 4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid has also been investigated in recent animal studies. Data presented at the 2023 American Chemical Society meeting revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good tissue penetration. These properties make it an attractive scaffold for further medicinal chemistry optimization.
Looking forward, researchers are exploring the incorporation of 4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid into drug delivery systems, particularly nanoparticle formulations, to enhance its therapeutic index. Early-stage research suggests that such formulations could improve the compound's solubility and targeted delivery to disease sites, potentially expanding its clinical applications.
In conclusion, 4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid (CAS: 2044702-36-3) represents a promising chemical entity with diverse therapeutic potential. Continued research into its mechanism of action, structural analogs, and formulation strategies will likely yield important contributions to the development of novel pharmaceutical agents in the coming years.
2044702-36-3 (4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid) 関連製品
- 1821712-18-8((1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine)
- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)
- 2247088-22-6((3S,4S)-3-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride)
- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)
- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)
- 1089342-82-4(9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)
- 914802-11-2(4-[(benzyloxy)methyl]-6-chloropyrimidine)
- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)
- 2613300-22-2(rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano2,3-cpyrrole hydrochloride, cis)
- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)




